![molecular formula C9H14BNO2 B1322475 4-[(Dimethylamino)methyl]phenylboronic acid CAS No. 70799-12-1](/img/structure/B1322475.png)
4-[(Dimethylamino)methyl]phenylboronic acid
Descripción general
Descripción
4-[(Dimethylamino)methyl]phenylboronic acid is a compound that belongs to the class of arylboronic acids, which are known for their low toxicity, good thermal stability, compatibility with functional groups, and insensitivity to water and air . These properties make arylboronic acids important intermediates in organic synthesis. While the provided papers do not directly discuss 4-[(Dimethylamino)methyl]phenylboronic acid, they do provide insights into the behavior and applications of structurally related compounds.
Synthesis Analysis
The synthesis of related arylboronic acid compounds typically involves multiple steps, including reduction, acylation, and hydrolysis, as demonstrated in the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid . Another example is the synthesis of a dimeric organogold(I) species from a bis(amino)aryl precursor, which shows the versatility of arylboronic acid derivatives in forming complex structures .
Molecular Structure Analysis
The molecular structure of arylboronic acid derivatives can be complex, as seen in the Schiff base compounds synthesized from 4-dimethylaminobenzaldehyde . These compounds exhibit trans configurations around the C=N double bonds and form various intermolecular hydrogen bonds, leading to layered or networked crystal structures. Similarly, the vibrational studies of 4-carboxy phenylboronic acid derivatives provide insights into the monomer, dimer, and trimer structures, highlighting the importance of intermolecular hydrogen bonding .
Chemical Reactions Analysis
Arylboronic acids are versatile in chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid acts as an effective catalyst for dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . This demonstrates the potential of arylboronic acids in facilitating bond-forming reactions, which is essential for the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of arylboronic acids are influenced by their molecular structure. For instance, the vibrational studies of 4-carboxy phenylboronic acid derivatives reveal characteristic frequencies that can be used to identify functionalized derivatives . The stability and reactivity of these compounds are also affected by the presence of substituents, as seen in the reactivity of a bis(amino)aryl gold(I) dimer towards alkyl halides .
Aplicaciones Científicas De Investigación
Propiedades
IUPAC Name |
[4-[(dimethylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWRYAVXFZBFRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626339 | |
| Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Dimethylamino)methyl)phenylboronic acid | |
CAS RN |
70799-12-1 | |
| Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



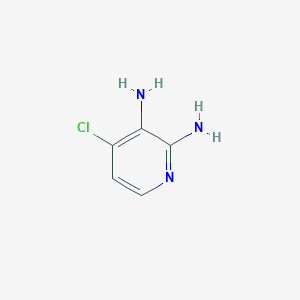
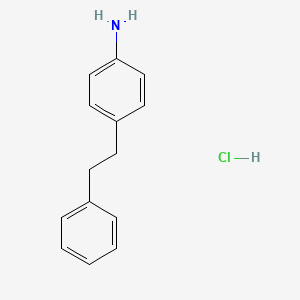



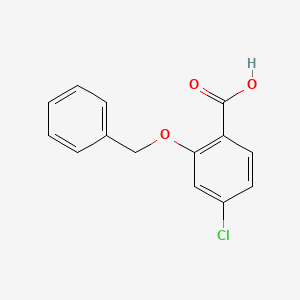
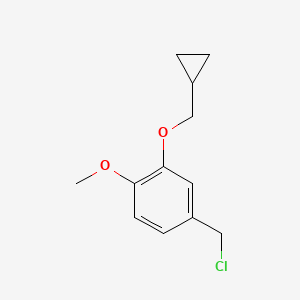

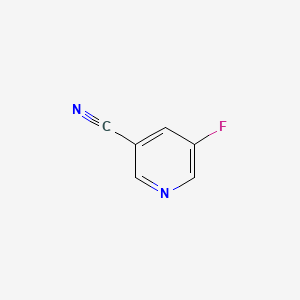
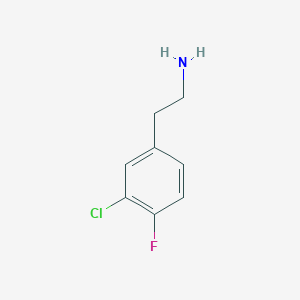


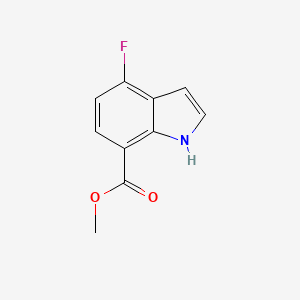
![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)